molecular formula C27H48O2 B13822843 (3beta,5beta,6beta)-Cholestane-3,6-diol CAS No. 570-86-5

(3beta,5beta,6beta)-Cholestane-3,6-diol

Cat. No.: B13822843
CAS No.: 570-86-5
M. Wt: 404.7 g/mol
InChI Key: PMWTYEQRXYIMND-YHMDZATGSA-N
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Description

(3beta,5beta,6beta)-Cholestane-3,6-diol is a steroid derivative that belongs to the class of cholestanes. It is characterized by the presence of hydroxyl groups at the 3rd and 6th positions on the cholestane backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other bioactive steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5beta,6beta)-Cholestane-3,6-diol typically involves the hydroxylation of cholestane derivatives. One common method is the dihydroxylation of cholestane using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium bisulfite (NaHSO3) to yield the diol . Another approach involves the epoxidation of cholestane derivatives followed by hydrolysis to introduce the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

(3beta,5beta,6beta)-Cholestane-3,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Deoxygenated cholestanes

    Substitution: Halogenated cholestanes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta,5beta,6beta)-Cholestane-3,6-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

570-86-5

Molecular Formula

C27H48O2

Molecular Weight

404.7 g/mol

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1

InChI Key

PMWTYEQRXYIMND-YHMDZATGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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